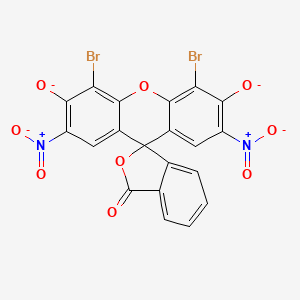

Eosin b diphenol

描述

Synthesis Analysis

Eosin Y, a xanthene dye, is recognized for its role in photoredox catalysis due to its photophysical properties. It has been applied in various synthetic applications as an alternative to traditional inorganic transition metal photocatalysts, highlighting its cost-effectiveness and availability (Durga Prasad Hari & B. König, 2014).

Molecular Structure Analysis

The molecular structure of Eosin B and similar dyes is characterized by the presence of xanthene as the core structure, with various substituents that influence their photophysical behavior. For example, Eosin Y and Eosin B differ in their substituents, affecting their absorption and emission properties and their interaction with solvents and other molecules (P. Fita, M. Fedoseeva, & E. Vauthey, 2011).

Chemical Reactions and Properties

Eosin compounds can participate in various chemical reactions, including photoredox catalysis. Their ability to act as photoredox catalysts under visible light has been demonstrated in the synthesis of complex molecules. The photophysical properties of Eosin B, such as its excited-state dynamics and interaction with solvents, are crucial for understanding its reactivity and applications in catalysis and other chemical transformations (Durga Prasad Hari & B. König, 2011).

Physical Properties Analysis

The physical properties of Eosin dyes, including Eosin B, are significantly influenced by their molecular structure. Factors such as solvent polarity and the presence of specific functional groups affect their absorption and emission spectra, fluorescence lifetimes, and quantum yields. These properties are essential for their application in spectroscopy and as probes in various analytical techniques (Douglas Vanzin et al., 2016).

Chemical Properties Analysis

Eosin B and related compounds exhibit unique chemical properties that make them suitable for use in a wide range of applications. Their ability to form complexes with various molecules, their photostability, and their reactivity under light irradiation are crucial for their roles in photoredox catalysis, dye-sensitized solar cells, and as fluorescent markers in biological research (V. Srivastava & Praveen P. Singh, 2017).

科研应用

Analytical Applications in Chemistry

Eosin Y, a xanthene dye closely related to Eosin B, is utilized in various analytical methods for the quantitative determination of pharmaceutical compounds, heavy metals, surfactants, and proteins. The methods often involve forming association complexes in buffered aqueous solutions, highlighting its role as a probe in analytical chemistry (Derayea & Nagy, 2018).

Photoredox Catalysis in Organic Synthesis

Eosin Y serves as a photoredox catalyst in organic synthesis, especially useful due to its low cost and availability. It's been applied in various synthetic applications, reflecting its significance in the field of photoredox catalysis (Hari & König, 2014).

Photophysical Studies

Eosin B has been studied for its photophysical properties in various solvents. Investigations into its excited-state lifetime have revealed insights into the hydrogen-bonding properties of the environment, providing potential applications in studying liquid interfaces (Fita, Fedoseeva, & Vauthey, 2011).

Photocatalytic Degradation

Eosin Y, another xanthene dye, has been used in the photocatalytic degradation of organic molecules in aqueous solutions. This process is significant in environmental remediation and understanding the kinetics of photocatalytic reactions (Poulios, Micropoulou, Panou, & Kostopoulou, 2003).

Biomaterial Applications

Eosin Y has been incorporated into poly(iminocarbonates) as a dye for biomaterial applications. Its integration into polymers demonstrates its potential in controlled release systems and biomedical applications (Kohn & Langer, 1986).

Safety And Hazards

Eosin B may form combustible dust concentrations in air and causes serious eye damage4. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured4. It should not get in eyes, on skin, or on clothing4. Ingestion and inhalation should be avoided4. Dust formation should be avoided4.

未来方向

Eosin B was used as an effective antimalarial agent, the efficacy of which has already been confirmed by in vitro models5. For efficacy and safety improvement of eosin B, liposomal nanocarrier was used because of diversity and adaptability in controlled drug delivery and targeting5.

性质

IUPAC Name |

4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitrospiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9/c21-13-15(25)11(23(28)29)5-9-17(13)32-18-10(6-12(24(30)31)16(26)14(18)22)20(9)8-4-2-1-3-7(8)19(27)33-20/h1-6,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBQZBWKNGDEDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)[N+](=O)[O-])O)Br)Br)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Br2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70971798 | |

| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Eosin b diphenol | |

CAS RN |

56360-46-4 | |

| Record name | 4′,5′-Dibromo-2′,7′-dinitrofluorescein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56360-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′,5′-Dibromo-3′,6′-dihydroxy-2′,7′-dinitrospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70971798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

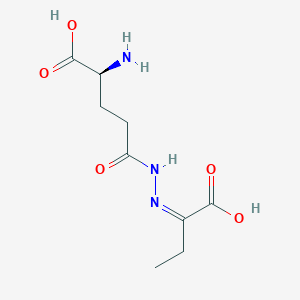

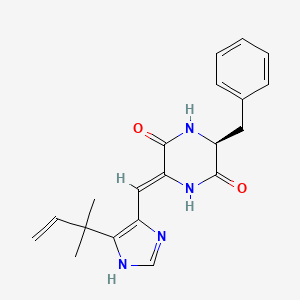

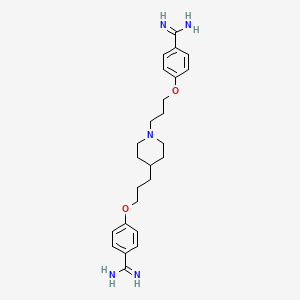

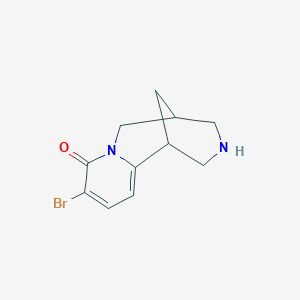

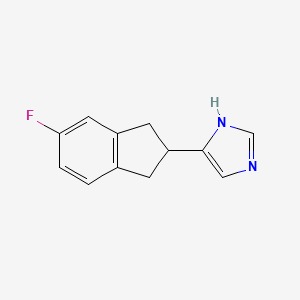

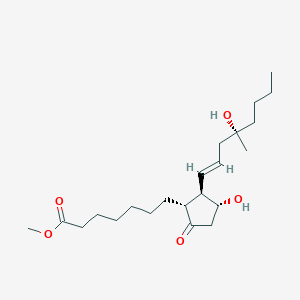

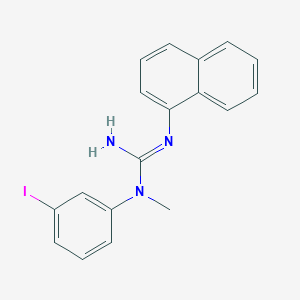

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

![N-[2-[(5-methyl-2,3-dihydro-1,4-benzodioxin-3-yl)methylamino]ethyl]adamantane-1-carboxamide](/img/structure/B1241949.png)

![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide](/img/structure/B1241951.png)

![ethyl (NZ)-N-[amino-[4-[[3-[[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]methyl]phenyl]methoxy]phenyl]methylidene]carbamate](/img/structure/B1241953.png)

![7,7'-[1,2-Ethanediylbis(4,1-piperidinediyl)bis(methylene)]bis[4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one]](/img/structure/B1241954.png)

![N-[(2S)-1-[[(3S,6R,9R,12S,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9-(hydroxymethyl)-16-methyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B1241957.png)